![molecular formula C21H23N3O2S B2626507 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide CAS No. 305372-92-3](/img/structure/B2626507.png)
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide
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Overview
Description
This compound is a chemical substance with the linear formula C26H22N4O4S2 . It has a molecular weight of 518.618 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of potential COX-2 inhibitors by means of internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6- (chloroacetyl)-2H-1,4-bezoxazin-4H-ones followed by hydrolysis resulting in the formation of [2- (3-oxo-3,4-dihydro-2H-benzo [1,4]oxazin-6-carbonyl)-1H-indol-3-yl]acetic acids .Molecular Structure Analysis
The structure of this compound involves a thiazine ring, which approximates to an envelope form with the S atom in the flap position . The amide group attached to the acetate group is almost perpendicular to the mean plane of the thiazine ring .Chemical Reactions Analysis
In the crystal structure of a similar compound, N-H⋯O hydrogen bonds link the molecules into (100) sheets and weak C-H⋯O interactions further consolidate the packing .Physical And Chemical Properties Analysis
The asymmetric unit of a similar compound, C10H12N2O3·2H2O, contains two organic molecules with similar conformations and four water molecules . Each organic molecule is close to planar (r.m.s. deviations = 0.035 and 0.108 Å) and adopts a trans conformation with respect to its C=N bond .Scientific Research Applications
- Researchers have explored the synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines using microwave chemistry. A regioselective one-pot synthesis involves O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by intermolecular amidation. The resulting products exhibit diverse structures, including alkyl, aryl, halogen, nitro, sulfonyl groups, and ring systems .
- The compound’s mode of action has been identified as inhibition of protoporphyrinogen oxidase (protox). This finding is relevant in the context of herbicidal activity, including commercial herbicides like flumioxazin .
- Researchers achieved high yields and excellent diastereocontrol in the synthesis of bridgehead aziridines using a three-component reaction. Microwave irradiation significantly reduced reaction time compared to traditional heating methods .
- Controlled microwave heating facilitated the formation of a 15-membered meta, meta-cyclophane (biphenomycin B). The key step involved intramolecular Suzuki-Miyaura coupling. Solvent choice and ligand selection influenced the efficiency of cyclization .
- Researchers designed and synthesized strobilurins based on 3,4-dihydro-2H, 1,3-benzothiadiazine 1,1-dioxides. These compounds exhibited substantial and broad-spectrum antifungal activities against phytopathogenic fungi .
- The compound has been involved in the synthesis of {2-oxo(thioxo)-3,4-dihydro-2H-1,3-benzoxazin-4-yl}(thio)ureas and their derivatives. Further studies explored reactions with water, diazomethane, and primary/secondary amines .
Microwave-Assisted Organic Synthesis
Herbicidal Activity and Mode of Action
Bridgehead Aziridine Synthesis
Macrocyclic Formation via Suzuki-Miyaura Reaction
Synthesis of 2H, 1,3-Benzothiadiazine Derivatives
Thio-Ureas and Their Derivatives
Future Directions
properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-piperidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c25-20(14-19-21(26)23-17-6-2-3-7-18(17)27-19)22-15-8-10-16(11-9-15)24-12-4-1-5-13-24/h2-3,6-11,19H,1,4-5,12-14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXSELAPOIKTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide |
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